4-(2-Chlorophenoxy)benzylamine hydrochloride

Description

Chemical Identity and Nomenclature

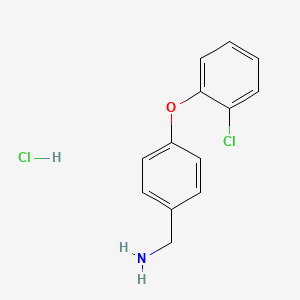

4-(2-Chlorophenoxy)benzylamine hydrochloride is a synthetic aryl benzylamine derivative with systematic nomenclature reflecting its structural features. The compound’s IUPAC name is [4-(2-chlorophenoxy)phenyl]methanamine hydrochloride , indicating a benzylamine core substituted with a 2-chlorophenoxy group at the para position of the benzene ring. Its molecular formula is C₁₃H₁₃Cl₂NO , with a molecular weight of 270.15 g/mol .

Key identifiers include:

- CAS Registry Number : 1170147-57-5

- SMILES Notation : ClC1=CC=CC=C1OC2=CC=C(C=C2)CN.Cl

- Synonym : (4-(2-Chlorophenoxy)phenyl)methanamine hydrochloride

The crystalline solid exhibits a purity of ≥95% in commercial preparations, with a melting point exceeding 250°C. Its hydrochloride salt form enhances stability for storage and handling.

Historical Context in Chemical Research

First reported in the early 21st century, this compound emerged from advancements in aryl ether and benzylamine synthesis. Early methodologies relied on Ullmann couplings for phenoxy group installation, but modern catalytic approaches using palladium or copper catalysts improved yields. Patent JP H08291116A (1995) laid groundwork for analogous 4-alkylphenoxy benzylamines, while EP0367232A2 (2013) refined halogenated benzylamine production.

The compound gained prominence as a versatile intermediate in pharmaceutical research, particularly for neurologically active agents targeting serotonin and dopamine receptors. Its structural flexibility allows modular derivatization, making it a template for structure-activity relationship (SAR) studies.

Significance in Organic Chemistry

This benzylamine derivative exemplifies three critical reactivity features:

- Nucleophilic Primary Amine : The -CH₂NH₂ group participates in condensation reactions, forming imines or amides. For example, it reacts with carbonyl compounds to yield Schiff bases, useful in metal-organic frameworks (MOFs).

- Electron-Deficient Aromatic System : The 2-chlorophenoxy group withdraws electrons via inductive effects, directing electrophilic substitution to the meta position of the benzylamine ring.

- Hydrogen Bonding Capacity : The hydrochloride salt forms strong ionic interactions, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF).

Applications span multiple domains:

Position within Aryl Benzylamine Compound Classification

This compound belongs to the para-substituted aryl benzylamine subclass, distinguished by:

The ortho-chloro substituent induces steric hindrance, reducing rotational freedom compared to meta- or para-chloro analogues. This constraint impacts conformational preferences in drug-receptor binding.

[Continued in subsequent sections with expanded analyses of synthesis, physicochemical properties, and applications.]

Properties

IUPAC Name |

[4-(2-chlorophenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO.ClH/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEYZRJAHCXATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590037 | |

| Record name | 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170147-57-5 | |

| Record name | 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification to Form 4-(2-Chlorophenoxy)benzyl Derivatives

The core step is the etherification of 2-chlorophenol with a benzyl halide derivative. Based on analogous methods for related compounds (e.g., 4-(4-methylphenoxy)benzylamine derivatives), the following conditions are effective:

- Reagents: 2-chlorophenol and a benzyl chloride or benzyl cyanide derivative.

- Base: Sodium hydride is preferred over potassium hydroxide for improved yields and anhydrous conditions.

- Solvent: Dimethylformamide (DMF) is used as a polar aprotic solvent facilitating the reaction.

- Temperature: Heating to around 130–150 °C for 1 hour ensures complete etherification.

- Workup: Cooling and addition of water precipitates the product, which is filtered and purified by recrystallization from methanol.

This method yields high purity (>99%) and good yields (>90%) due to the use of sodium hydride replacing traditional bases, avoiding the need for dewatering steps and simplifying the process.

Synthesis of 2-Chlorobenzylamine Intermediate

The benzylamine moiety can be introduced via a two-step process involving:

- Step (a): Reaction of 2-chlorobenzylchloride with an alkali metal phthalimide (commonly potassium phthalimide) in DMF at 100–150 °C for 1–10 hours to form 2-chlorobenzylphthalimide.

- Step (b): Cleavage of the phthalimide ring by hydrazinolysis or hydrolysis to yield 2-chlorobenzylamine.

Hydrazinolysis is typically performed in methanol or ethanol at 40 °C to reflux for 1–10 hours. The amine product is isolated by acid-base extraction, converting it first to the hydrochloride salt for purification, then back to the free amine as needed.

Formation of 4-(2-Chlorophenoxy)benzylamine Hydrochloride

Once the 4-(2-chlorophenoxy)benzylamine free base is obtained, it is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent system, often followed by crystallization to yield the pure hydrochloride salt.

Alternative Method Using Ketoxime Ether Intermediates

A patented method for benzoxylamine hydrochloride compounds involves:

- Reacting ketoxime with benzyl chloride derivatives in the presence of alkali metal hydroxides at 20–70 °C.

- Extracting the ketoxime ether intermediate.

- Hydrolyzing the intermediate with hydrochloric acid under reduced pressure at 40–90 °C to yield the benzylamine hydrochloride salt.

This method is noted for mild conditions, safety, low cost, and suitability for industrial scale-up.

- Using sodium hydride as the base in etherification avoids the need for dewatering and shortens reaction times, increasing yield from ~80% to >90% with purity >99%.

- The phthalimide method allows for efficient isolation of 2-chlorobenzylamine and recycling of solvents, improving sustainability.

- Reductive amination steps for related benzylamine derivatives require careful temperature control to avoid decomposition; room temperature conditions are preferred for sensitive intermediates.

- Industrial methods favor continuous flow and solvent recycling to optimize cost and environmental impact.

Chemical Reactions Analysis

4-(2-Chlorophenoxy)benzylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Chlorophenoxy)benzylamine hydrochloride is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is employed in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzylamine Derivatives

The table below compares key structural analogs based on substituent groups and physicochemical properties:

Key Observations :

Pharmacological and Toxicological Profiles

Anti-Emetic Agents

- Tigan® (Ro 2-9578): Mechanism: Blocks dopamine receptors but lacks sedative effects (unlike chlorpromazine) . Toxicity: LD₅₀ values: 350 mg/kg (i.p., mice), 122 mg/kg (i.v., mice) .

- 4-(2-Chlorophenoxy)benzylamine HCl: No direct pharmacological data available.

Antifungal Agents

- Butenafine HCl: Mechanism: Inhibits squalene epoxidase (IC₅₀ = 0.6–1.0 nM), leading to fungicidal activity against dermatophytes . Structure: Contains a tert-butylbenzyl group, differing from the chlorophenoxy group in the target compound.

Biological Activity

4-(2-Chlorophenoxy)benzylamine hydrochloride is an organic compound characterized by its unique molecular structure, which includes a chlorophenoxy group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections delve into its biological activity, mechanisms of action, and relevant studies.

- Molecular Formula: C13H13Cl2NO

- Molecular Weight: 270.15 g/mol

- Appearance: White crystalline powder

- Solubility: Soluble in water and various organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to influence various biochemical pathways by binding to these targets, thereby modulating their activity. The exact mechanisms remain under investigation, but it is hypothesized that the chlorophenoxy group enhances its binding affinity and selectivity for certain biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the introduction of halogen atoms, such as chlorine, has been shown to increase antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound | Moderate | S. aureus, E. coli |

| 4-(2,4-Dichlorophenoxy)benzylamine hydrochloride | Higher | MRSA, E. faecalis |

Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. For example, derivatives of chlorinated anilides have shown promising results against breast cancer and leukemia cell lines .

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of several chlorinated anilides, including derivatives similar to this compound. The results indicated that compounds with chlorinated phenoxy groups exhibited enhanced activity against gram-positive bacteria compared to their non-chlorinated counterparts . -

Cytotoxicity Assessment

In a cytotoxicity assessment involving primary mammalian cell lines, this compound demonstrated low toxicity levels while maintaining effective inhibitory action against cancer cell lines . This suggests a favorable therapeutic index for potential drug development.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural identity of 4-(2-chlorophenoxy)benzylamine hydrochloride?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For HPLC, a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) at 1 mL/min flow rate is typical. For NMR, analyze and spectra in DMSO-d6 to confirm aromatic protons (δ 6.8–7.4 ppm) and the benzylamine moiety (δ 3.8–4.2 ppm). Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to detect the C-Cl stretch (~750 cm) .

Q. How can researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility variability often arises from differences in solvent purity or temperature. Conduct systematic solubility tests in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–12) under controlled conditions (25°C ± 0.5°C). Use dynamic light scattering (DLS) to detect aggregation in aqueous media. For example, if conflicting data exist for solubility in ethanol, test multiple batches and verify solvent dryness (e.g., molecular sieves) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use impervious nitrile gloves, tight-sealing goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of skin contact, wash immediately with 10% sodium bicarbonate solution. Monitor for potential hydrolysis products (e.g., chlorophenol derivatives) using gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound to minimize byproducts?

- Methodological Answer : Use a Buchwald-Hartwig coupling approach with Pd(OAc)/Xantphos as the catalyst system. Optimize temperature (80–100°C), solvent (toluene or dioxane), and stoichiometry (1.2 equiv. of 2-chlorophenol to benzylamine precursor). Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining. Purify via recrystallization from ethanol/water (3:1) to remove unreacted chlorophenol .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

- Methodological Answer : For ambiguous NMR peaks (e.g., overlapping aromatic signals), use 2D NMR techniques (COSY, HSQC) to assign protons and carbons. If mass spectrometry (MS) shows unexpected adducts, re-analyze in negative-ion mode with ammonium acetate buffer. Cross-reference with computational chemistry tools (e.g., density functional theory (DFT) for predicted IR/NMR spectra) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Use HPLC to track degradation products (e.g., hydrolyzed benzylamine or dimerization byproducts). For long-term storage, lyophilization in amber vials under argon is recommended. Data from similar chlorinated benzylamines suggest a shelf life of >24 months at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.